Detajmium

Cardiac Electrophysiology Ion Channel Kinetics Antiarrhythmic Pharmacology

Detajmium is a Class IC antiarrhythmic with an ultra-slow sodium channel recovery τ of ~348s—fundamentally distinct from flecainide (τ≈12-15s) or propafenone (τ≈31 beats). This sustained, use-dependent block provides stable Vmax reduction and QRS prolongation in Langendorff-perfused heart models. Its tissue-specific action—shortening APD90 in Purkinje fibers by ~27% while sparing ventricular muscle—makes it an irreplaceable probe for Purkinje-dependent arrhythmia studies. Inherent fluorescence enables HPLC-fluorimetric detection to 1 ng/mL. Insist on detajmium when experiments demand persistent conduction suppression that faster-unbinding Class IC agents cannot replicate.

Molecular Formula C27H42N3O3+
Molecular Weight 456.6 g/mol
Cat. No. B15585647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDetajmium
Molecular FormulaC27H42N3O3+
Molecular Weight456.6 g/mol
Structural Identifiers
InChIInChI=1S/C27H42N3O3/c1-5-17-18-12-21-24-27(19-10-8-9-11-20(19)28(24)4)13-22(23(18)25(27)32)30(21,26(17)33)15-16(31)14-29(6-2)7-3/h8-11,16-18,21-26,31-33H,5-7,12-15H2,1-4H3/q+1/t16?,17-,18-,21-,22-,23-,24-,25+,26+,27+,30-/m0/s1
InChIKeyIXLGLCQSNUMEGQ-PYJPINIGSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Detajmium for Research: A Class IC Ajmaline-Derived Antiarrhythmic Compound with Ultra-Slow Sodium Channel Unbinding Kinetics


Detajmium bitartrate (Tachmalcor) is a synthetic Class IC antiarrhythmic agent derived from ajmaline, a rauwolfia alkaloid. It functions as a sodium channel blocker, characterized by an exceptionally prolonged recovery from use-dependent block [1][2]. This ultra-slow unbinding kinetic profile fundamentally differentiates it from many other antiarrhythmics within its class, providing a distinct experimental tool for investigating rate-dependent conduction abnormalities and sustained cardiac rhythm modulation [3][4].

Critical Procurement Distinctions: Why Detajmium's Ultra-Slow Binding Kinetics Preclude Simple Substitution


Within the Class I antiarrhythmic spectrum, particularly among ajmaline derivatives and Class IC agents, simple substitution is scientifically unsound due to profound quantitative differences in sodium channel binding kinetics [1]. Unlike fast-offset compounds such as flecainide (τ_recovery ≈ 12-15 seconds) or propafenone (τ_recovery ≈ 31 beats), detajmium exhibits an extreme recovery time constant of ~348 seconds [2][3]. This metric is not merely a numerical variance but represents a distinct electrophysiological fingerprint. In practical terms, the persistent channel blockade induced by detajmium [4] would fundamentally alter experimental outcomes in models of arrhythmia where sustained conduction slowing or precise refractory period modulation is required, rendering data from 'similar' Class IC agents incomparable and likely misleading [5]. Substitution with faster-unbinding agents would fail to replicate the sustained, use-dependent conduction suppression that defines detajmium's in vitro and in vivo profile.

Detajmium's Evidence-Based Differentiation: A Comparative Quantitative Analysis for Scientific Procurement


Extended Sodium Channel Recovery Time Constant: A Class-Leading Metric for Persistent Blockade

Detajmium exhibits an extremely slow recovery from use-dependent sodium channel block, quantified by a time constant (τ) of 348.16 ± 57.43 seconds in canine Purkinje fibers [1]. This is substantially longer than the recovery kinetics reported for other Class I agents, including the prototypical Class IC drug flecainide (τ ≈ 12-15 seconds) [2][3]. This metric is the primary determinant of a drug's capacity for sustained conduction slowing at elevated heart rates.

Cardiac Electrophysiology Ion Channel Kinetics Antiarrhythmic Pharmacology

Sustained Rate-Dependent Conduction Blockade Compared to Transient Propafenone Effect

In a direct comparison using isolated, spontaneously beating guinea pig hearts, the kinetics of rate-dependent QRS prolongation were analyzed [1]. Detajmium (0.3 µM) and propafenone (0.3 µM) caused comparable initial prolongations of intraventricular conduction time during sinus rhythm. However, the time to steady-state block during rapid ventricular pacing was markedly different. The time constant (τ) for reaching steady-state was significantly longer for detajmium (τ = 265 ± 165 beats) than for propafenone (τ = 31 ± 4 beats; p < 0.01) [1].

Rate-Dependent Block Ventricular Conduction Arrhythmia Models

Intraindividual Clinical Dose Advantage Over Parent Compound Ajmaline

A clinical study involving 31 inpatients with ventricular permanent extrasystoles performed intraindividual comparisons between detajmium bitartrate (Tachmalcor) and its parent compound, ajmaline (Tachmalin) [1]. The study reported that the ajmaline derivative (detajmium) was 'significantly more effective antiarrhythmically already when the half dose was used' compared to the initial substance [1]. Full therapeutic effectiveness was achieved with daily oral maintenance doses of 75–100 mg detajmium bitartrate [1].

Ventricular Extrasystole Clinical Pharmacology Dose-Response

Tissue-Specific Electrophysiologic Profile: Differential Effects on Ventricular vs. Purkinje Fibers

The electrophysiologic effects of detajmium (1 µM) are tissue-dependent, showing a distinct profile in ventricular muscle compared to Purkinje fibers [1]. In dog ventricular muscle fibers (1 Hz), 1 µM detajmium reduced Vmax significantly from 236.7 ± 28.9 to 177.3 ± 22.5 V/s (p < 0.01) without significantly altering APD90 or ERP. In contrast, in dog Purkinje fibers, the same concentration significantly decreased APD90 from 359.0 ± 17.5 to 262.1 ± 12.3 ms (p < 0.001) and reduced Vmax from 687.5 ± 57.2 to 523.7 ± 58.2 V/s (p < 0.001) [1].

Cardiac Tissue Electrophysiology Purkinje Fiber Ventricular Myocardium

Lack of Beta-Adrenoceptor Interference at Therapeutic Concentrations

The specificity of detajmium's antiarrhythmic action was assessed by evaluating its effect on beta-adrenoceptors and slow response action potentials [1]. At concentrations less than 32 µM, detajmium did not significantly influence beta-adrenoceptors or slow response APs in dog ventricular tissue [1]. This is a critical differentiator from some other antiarrhythmic compounds which may exhibit additional, confounding beta-blocking properties, such as propafenone or sotalol.

Receptor Selectivity Beta-Adrenoceptor Off-Target Effects

Strategic Application of Detajmium in Specialized Research and Procurement Scenarios


Investigating Sustained Rate-Dependent Conduction Abnormalities in Isolated Heart Models

This application leverages detajmium's ultra-slow recovery kinetics (τ ≈ 348 s) [1] and its prolonged time to steady-state conduction block (τ ≈ 265 beats) [2] to model sustained or progressive arrhythmic states. Unlike the transient effects observed with faster-unbinding agents like propafenone (τ ≈ 31 beats), detajmium provides a stable, long-duration reduction in Vmax and QRS prolongation, making it the superior choice for electrophysiology studies in Langendorff-perfused heart or tissue bath experiments where a persistent, rate-dependent sodium channel blockade is required to unmask or stabilize reentrant circuits.

Differentiating Antiarrhythmic Mechanisms in Purkinje Fiber vs. Ventricular Myocardium

Researchers focusing on the electrophysiology of the specialized cardiac conduction system should prioritize detajmium. Its tissue-specific action—significantly shortening APD90 in Purkinje fibers by ~27% while sparing ventricular muscle [1]—provides a powerful tool for probing the contribution of Purkinje network repolarization to overall arrhythmogenesis. This contrasts with many other Class I agents that lack this pronounced differential effect, allowing detajmium to serve as a unique probe for distinguishing Purkinje-dependent from ventricular-dependent arrhythmia mechanisms in isolated tissue preparations.

Validating High-Sensitivity Analytical Methods for Antiarrhythmic Quantification

Detajmium's inherent fluorescence properties enable the use of highly sensitive and selective analytical detection methods [3]. The validated HPLC-fluorimetric method achieves a limit of quantification of 1 ng/mL in serum, with excellent linearity from 1 to 200 ng/mL [3]. For laboratories developing or validating bioanalytical assays for Class I antiarrhythmics, procuring detajmium offers a valuable reference standard to benchmark method sensitivity and specificity. Its distinct chromatographic and spectroscopic signature aids in method development where high precision is required for pharmacokinetic or forensic toxicology studies [3].

Conducting Dose-Response Studies in Ventricular Extrasystole Models with an Ajmaline-Derived Scaffold

For in vivo studies of ventricular extrasystoles, detajmium provides a clinically relevant point of reference. Intraindividual human data demonstrate significant antiarrhythmic efficacy at half the dose of the parent compound ajmaline [4]. Researchers investigating structure-activity relationships among ajmaline derivatives or developing new antiarrhythmic candidates can use detajmium as a high-potency benchmark. The established oral maintenance dose range of 75-100 mg daily for therapeutic effect [4] provides a clear dose-response framework for preclinical modeling and comparative efficacy assessments.

Technical Documentation Hub

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23 linked technical documents
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